![molecular formula C18H23N3O2 B2988559 N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-2-methylbenzamide CAS No. 1645440-20-5](/img/structure/B2988559.png)
N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-2-methylbenzamide is a complex organic compound that features a cyano group, a cyclohexyl ring, and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-2-methylbenzamide typically involves the reaction of 1-cyano-3-methylcyclohexylamine with 2-methylbenzoyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbonyl carbon of the benzoyl chloride, forming the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols.
Applications De Recherche Scientifique
N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-2-methylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals or as a precursor for materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the amide bond play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-Cyano-2-methylcyclohexyl)urea
- 2-Cyano-N-(2-nitrophenyl)acetamide
- N-Cyano-N-[2-(2-methylallyl)aryl]acetamide
Uniqueness
N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-2-methylbenzamide is unique due to its specific combination of functional groups and structural features
Propriétés
IUPAC Name |
N-[2-[(1-cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-13-6-5-9-18(10-13,12-19)21-16(22)11-20-17(23)15-8-4-3-7-14(15)2/h3-4,7-8,13H,5-6,9-11H2,1-2H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNQOFLASPTSIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)NC(=O)CNC(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2988477.png)

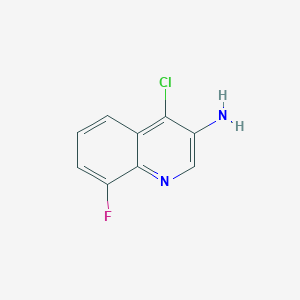
![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfinyl}-N-methylacetamide](/img/structure/B2988480.png)
![2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2988481.png)
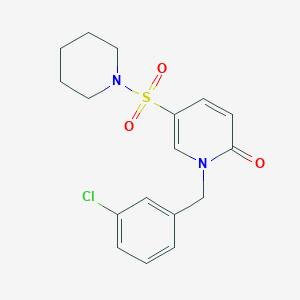
![1-Cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B2988484.png)
![4-(benzylthio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2988487.png)
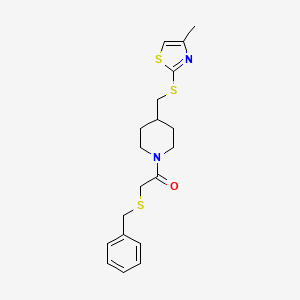

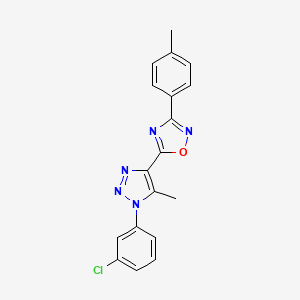

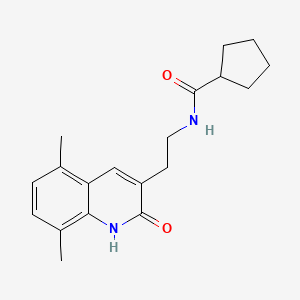
![(2-Methylpropyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine](/img/structure/B2988499.png)
